molecular formula C11H20O2 B2795743 (2R)-2-(2,2-Dimethylcyclohexyl)propanoic acid CAS No. 2248215-01-0

(2R)-2-(2,2-Dimethylcyclohexyl)propanoic acid

Cat. No.: B2795743
CAS No.: 2248215-01-0
M. Wt: 184.279
InChI Key: BNFYUCOMMDBONZ-VEDVMXKPSA-N
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Description

(2R)-2-(2,2-Dimethylcyclohexyl)propanoic acid: is a complex organic compound characterized by a cyclohexyl group with two methyl groups at the 2-position and a propanoic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique structural features and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with (2R)-2-(2,2-dimethylcyclohexyl)propan-1-ol as the starting material.

  • Oxidation Reaction: The primary alcohol group is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Purification: The resulting product is purified through recrystallization or chromatographic techniques to obtain the pure this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is synthesized in batches to ensure quality control and consistency.

  • Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the efficiency of the oxidation reaction.

  • Scale-Up: The process is scaled up to produce larger quantities, with careful monitoring of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

(2R)-2-(2,2-Dimethylcyclohexyl)propanoic acid: undergoes various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, and acidic conditions.

  • Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

  • Esters and Amides: Resulting from oxidation reactions.

  • Alcohols and Aldehydes: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

(2R)-2-(2,2-Dimethylcyclohexyl)propanoic acid: has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which (2R)-2-(2,2-Dimethylcyclohexyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

(2R)-2-(2,2-Dimethylcyclohexyl)propanoic acid: can be compared with other similar compounds, such as:

  • (2R)-2-Methylcyclohexanol: Similar cyclohexyl structure but lacks the propanoic acid group.

  • (1R,2R)-1,2-Dimethylcyclohexanol: Similar cyclohexyl structure with different positioning of methyl groups.

  • (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-ol: Similar structure but with a primary alcohol group instead of a carboxylic acid.

Uniqueness: The presence of the propanoic acid group in This compound distinguishes it from its similar compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

(2R)-2-(2,2-dimethylcyclohexyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8(10(12)13)9-6-4-5-7-11(9,2)3/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFYUCOMMDBONZ-VEDVMXKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCC1(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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